3-Benzyl-2,4-pentanedione

Coordination Chemistry Stability Constants Ligand Design

Researchers requiring robust metal chelation often face ligand dissociation under harsh conditions. 3-Benzyl-2,4-pentanedione (CAS 1134-87-8) provides quantifiably superior performance: • Cu(II) complex log β2 = 12.45 - nearly 4× greater than the 3-allyl analog, ensuring reliable metal capture in solvent extraction. • XLogP3 = 1.9 drives efficient organic-phase partitioning, reducing solvent consumption in liquid-liquid extraction. • Directs assembly of a tetranuclear Cu(II) macrocycle (11.47 × 11.47 Å cavity) for crystal engineering and molecular encapsulation. Bulk quantities available with documented batch consistency.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 1134-87-8
Cat. No. B075251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2,4-pentanedione
CAS1134-87-8
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(=O)C(CC1=CC=CC=C1)C(=O)C
InChIInChI=1S/C12H14O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3
InChIKeyWAJQTBOWJRUOOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2,4-pentanedione Specifications & Core Properties


3-Benzyl-2,4-pentanedione (CAS 1134-87-8), also known as 3-benzylacetylacetone, is a β-diketone derivative characterized by a benzyl substituent at the 3-position of the pentane-2,4-dione backbone [1]. This structural modification imparts distinct steric and electronic properties that differentiate it from unsubstituted acetylacetone and other 3-alkyl analogs. The compound exists as a yellow crystalline solid with a molecular weight of 190.24 g/mol and is employed as a versatile building block in organic synthesis, a chelating ligand in coordination chemistry, and a precursor for biologically active molecules .

Synthetic Building Block Versatile precursor for heterocycles, ligands, and functional molecular architectures.
Chelating Ligand Forms stable complexes with d- and f-block metals; supports coordination chemistry research.
Bioactive Precursor Patent-reported scaffold for hepatobiliary research; entry point for lead discovery programs.

Why 3-Benzyl-2,4-pentanedione Analogs Cannot Substitute


Direct substitution of 3-benzyl-2,4-pentanedione with other 3-alkyl or 3-aryl acetylacetone derivatives is scientifically unsound due to profound differences in steric bulk, electronic effects, and resulting metal complex stability. The benzyl group's unique combination of a planar aromatic ring and a flexible methylene linker creates a distinct steric and electronic environment around the chelating β-diketone core [1]. This contrasts sharply with smaller alkyl substituents (e.g., methyl, ethyl) or conformationally different groups (e.g., allyl, isopropyl), which directly influence the ligand's bite angle, the stability of its metal complexes, and its performance in specific applications [2]. Consequently, substituting a 3-benzyl derivative for another in a synthetic or materials science workflow without validation can lead to altered reaction yields, unexpected complex geometries, and compromised material properties.

  • Smaller 3-alkyl groups (methyl, ethyl) reduce steric bulk, altering ligand bite angle and metal-complex stability.
  • 3-Allyl or branched alkyl (isopropyl) analogs create distinct steric environments that may prevent effective chelation.
  • Direct replacement without validation may shift reaction outcomes, complex geometry, and final material performance.

Quantitative Comparison of 3-Benzyl-2,4-pentanedione with Analogs


Cu(II) Complex Stability: 3-Benzyl vs. 3-Allyl Analog

3-Benzyl-2,4-pentanedione (3ben-acac) forms more stable complexes with Cu(II) ions compared to its direct analog, 3-allylacetylacetone (3all-acac). This is a critical differentiator for applications requiring robust metal binding. [1]

Cu(II) Complex Stability
Head-to-head
3ben-acac: log β2 = 12.45 ± 0.05 3all-acac: log β2 = 11.86 ± 0.06 Δlog β2 = +0.59 (∼3.9× higher stability)
Reported higher stability supports selection for robust metal-capture workflows.
Spectrophotometric titration, 25 °C, 75% dioxane, μ=0.1 M NaClO₄.
Coordination Chemistry Stability Constants Ligand Design

Chelation Ability: 3-Benzyl vs. Branched Alkyl Analogs

3-Benzyl-2,4-pentanedione avoids the catastrophic loss of chelation ability observed with branched 3-alkyl substituents like isopropyl. This is a critical performance threshold differentiating it from sterically bulky analogs. [1]

Chelation Ability vs. Branched Alkyl
Cross-study
3-Benzyl: stable, isolable Cu(II)/Fe(III) chelates (X‑ray confirmed) 3-Isopropyl: fails to form typical colored chelates
Unique steric profile enables chelation where bulkier analogs are ineffective.
Standard β-diketonate synthesis; structural confirmation by X‑ray diffraction.
Coordination Chemistry Steric Hindrance β-Diketone Ligands

Cholagogue Scaffold Activity

3-Benzyl-2,4-pentanedione derivatives are specifically claimed as novel and effective cholagogue agents, a property not generally associated with other simple 3-alkyl-acetylacetone derivatives. The 3-benzyl moiety is a key structural feature for this activity. [1]

Cholagogue Scaffold Activity
Class-level
Derivatives claimed as novel cholagogues (U.S. Patent US3856911A).
Patent-backed scaffold for hepatobiliary lead discovery; not a general class property.
In vivo bile secretion models; pharmacological data to verify.
Medicinal Chemistry Cholagogue Agents Lead Optimization

Hydrophobicity-Driven Metal Extraction

The benzyl substituent on 3-benzyl-2,4-pentanedione imparts significantly greater hydrophobicity compared to smaller alkyl-substituted analogs, directly impacting the partition coefficient of its metal chelates. This improves extraction efficiency in liquid-liquid separation processes. [1]

Hydrophobicity-Driven Extraction
Cross-study
XLogP3: 3-benzyl = 1.9, acetylacetone = 0.3, 3-methyl = 0.7 ∼6.3× higher partition coefficient vs. acetylacetone
Higher predicted lipophilicity supports improved organic-phase extraction of metal chelates.
Computed XLogP3; experimental partition data to verify.
Separation Science Metal Extraction Hydrometallurgy

Formation of Unique Cu(II) Macrocycles

3-Benzyl-2,4-pentanedione enables the formation of a distinct tetranuclear Cu(II) macrocycle with a large 11.470 × 11.470 Å square cavity when co-liganded with 4,4′-bipyridine. This structural motif is a direct consequence of the benzyl group's steric and electronic influence on the metal coordination sphere. [1]

Unique Cu(II) Macrocycles
Head-to-head
3-Benzyl: discrete tetranuclear macrocycle, cavity 11.47 × 11.47 Å Acetylacetone: 1D chain polymer
Enables large-cavity discrete structure for host-guest and crystal engineering studies.
Methanol, copper acetate, 4,4′-bipyridine co-ligand.
Supramolecular Chemistry Crystal Engineering Coordination Polymers

Application Scenarios for 3-Benzyl-2,4-pentanedione


Stable Metal Chelates for Separation and Catalysis

In applications demanding high metal complex stability, such as solvent extraction for hydrometallurgy or the synthesis of robust catalysts, 3-benzyl-2,4-pentanedione is the preferred ligand. Its Cu(II) complex exhibits a stability constant (log β2 = 12.45) that is nearly 4 times greater than that of the 3-allyl analog [1]. This quantifiable advantage translates to more efficient metal capture and a lower propensity for ligand dissociation under reaction conditions, justifying its selection over less stable alternatives. [1]

Large-Cavity Metallomacrocycle Synthesis

For researchers in crystal engineering and supramolecular chemistry, 3-benzyl-2,4-pentanedione is a key building block for constructing discrete, large-cavity structures. Unlike the polymeric chains typically formed with acetylacetone, the 3-benzyl derivative reliably directs the assembly of a tetranuclear copper(II) macrocycle featuring a well-defined 11.470 × 11.470 Å square cavity [2]. This precise architectural control is essential for advancing studies in molecular encapsulation, sensing, and selective sorption. [2]

Lead Scaffold for Cholagogue Therapeutics

In medicinal chemistry programs targeting hepatobiliary diseases, 3-benzyl-2,4-pentanedione provides a unique and patent-protected scaffold for developing new cholagogue agents [3]. This specific biological activity is not a general feature of 3-substituted acetylacetones, making the benzyl derivative a high-value starting point for structure-activity relationship (SAR) studies. Its procurement is thus justified by its potential to yield novel, first-in-class therapeutic leads. [3]

Metal Extraction via Hydrophobic Chelates

For liquid-liquid extraction processes where efficient phase transfer of metal ions is critical, 3-benzyl-2,4-pentanedione offers a significant performance advantage. Its higher computed lipophilicity (XLogP3 = 1.9) compared to acetylacetone (XLogP3 = 0.3) indicates a substantially greater tendency for its metal chelates to partition into an organic phase [4]. This property can enhance extraction yields and reduce solvent consumption in industrial-scale metal purification, directly impacting process economics. [4]

Application
Selection Property
Validation Focus
Metal extraction & catalysis
Chelate stability context
Stability ranking vs. 3-alkyl analogs
Supramolecular host-guest chemistry
Macrocyclic architecture direction
Cavity size and topology reproducibility
Hepatobiliary disease research
Patent-reported cholagogue scaffold
Pharmacological activity confirmation
Liquid-liquid metal extraction
Chelate lipophilicity context
Organic-phase partition efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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